molecular formula C10H14O4S B8266209 1-(Tosyloxy)-2-propanol

1-(Tosyloxy)-2-propanol

Cat. No.: B8266209
M. Wt: 230.28 g/mol
InChI Key: ZRLDVMGSMOLUOJ-UHFFFAOYSA-N
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Description

1-(Tosyloxy)-2-propanol is an organic compound that features a tosyloxy group attached to a propanol backbone The tosyloxy group, derived from toluenesulfonic acid, is known for its utility in organic synthesis, particularly as a leaving group in substitution reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Tosyloxy)-2-propanol can be synthesized through the reaction of 2-propanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ \text{CH}_3\text{CH(OH)CH}_3 + \text{TsCl} \rightarrow \text{CH}_3\text{CH(OTs)CH}_3 + \text{HCl} ] where TsCl represents p-toluenesulfonyl chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Tosyloxy)-2-propanol undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The tosyloxy group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. For example, it can react with nucleophiles like halides, amines, or thiols to form corresponding substituted products.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

    Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone are commonly used.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) are employed.

    Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) are used.

Major Products Formed:

    Substitution: Depending on the nucleophile, products like 1-iodo-2-propanol, 1-amino-2-propanol, or 1-thio-2-propanol can be formed.

    Elimination: Propene is a common product.

    Oxidation: Products include acetone or propanal.

Scientific Research Applications

1-(Tosyloxy)-2-propanol finds applications in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein functions.

    Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and in drug development processes.

    Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-(Tosyloxy)-2-propanol exerts its effects is primarily through its role as a leaving group in substitution reactions. The tosyloxy group stabilizes the transition state, facilitating the departure of the leaving group and the subsequent attack of the nucleophile. This property is exploited in various synthetic transformations to achieve desired chemical modifications.

Comparison with Similar Compounds

    1-(Brosyloxy)-2-propanol: Similar to 1-(Tosyloxy)-2-propanol but with a bromobenzenesulfonyl group.

    1-(Nosyloxy)-2-propanol: Contains a nitrobenzenesulfonyl group instead of a tosyloxy group.

    1-(Mesyloxy)-2-propanol: Features a methanesulfonyl group.

Uniqueness: this compound is unique due to the stability and reactivity of the tosyloxy group. Compared to brosyloxy and nosyloxy analogs, the tosyloxy group offers a balance between leaving group ability and stability, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

2-hydroxypropyl 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4S/c1-8-3-5-10(6-4-8)15(12,13)14-7-9(2)11/h3-6,9,11H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLDVMGSMOLUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

p-Toluenesulphonyl chloride (19.4 g, 102 mmol) was added to a stirred solution of propane-1,2-diol (30 ml), triethylamine (15 ml, 106 mmol), N,N-dimethylamine (108 mg, 0.87 mmol) in dichloromethane (100 ml) at +5° C. The mixture was stirred for 2 hours at +5° C. and overnight at room temperature then diluted with diethyl ether (300 ml) and washed 2M aqueous hydrochloric acid, water (twice) and brine. The combined organic extracts were dried (Na2SO4) and concentrated to give the title compound (22.8 g, 97%).
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19.4 g
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15 mL
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100 mL
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108 mg
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300 mL
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Yield
97%

Synthesis routes and methods III

Procedure details

In 200 ml of methylene chloride were dissolved 38 g of 1,2-propanediol and 44 g of pyridine and, then, 95 g of p-toluenesulfonyl chloride was added gradually over a period of 15 minutes. The reaction was further conducted at room temperature for 72 hours. The reaction mixture was washed twice with one volume of water each, dehydrated over anhydrous sodium sulfate, and concentrated under reduced pressure. The concentrate was crystallized from toluene-hexane (100 ml-100 ml), filtered, and dried in vacuo to give colorless crystals of (RS)-1-p-toluenesulfonyloxy-2-propanol 2a ##STR21## (54 g).
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95 g
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38 g
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44 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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